molecular formula C15H18N2OS B13214860 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B13214860
M. Wt: 274.4 g/mol
InChI Key: OWRIBNXERSFIDU-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiazole ring, which is further connected to a piperidine ring. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine typically involves the reaction of 2-methoxyphenyl isothiocyanate with piperidine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which undergoes cyclization to form the thiazole ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting antimicrobial effects. Additionally, it can interact with signaling pathways involved in inflammation and cancer, leading to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidine
  • Thiophene-Linked 1,2,4-Triazoles
  • 2,4-Disubstituted Thiazoles

Uniqueness

4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine is unique due to its specific structural features, such as the methoxyphenyl group and the thiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry .

Properties

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-piperidin-4-yl-1,3-thiazole

InChI

InChI=1S/C15H18N2OS/c1-18-14-5-3-2-4-12(14)13-10-19-15(17-13)11-6-8-16-9-7-11/h2-5,10-11,16H,6-9H2,1H3

InChI Key

OWRIBNXERSFIDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3CCNCC3

Origin of Product

United States

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